molecular formula C12H14N4O B5416211 N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide

N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5416211
M. Wt: 230.27 g/mol
InChI Key: ZCMGTSOMBWOPTL-UHFFFAOYSA-N
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Description

N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9(2)15-12(17)10-4-3-5-11(6-10)16-7-13-14-8-16/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMGTSOMBWOPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions, using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the triazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: Ketones, alcohols.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Halogenated triazole derivatives, various substituted benzamides.

Mechanism of Action

The mechanism of action of N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propan-2-yl-3-(1,2,4-triazol-4-yl)benzamide stands out due to its specific combination of the triazole ring and benzamide group, which imparts unique biological activities and chemical reactivity. Its ability to inhibit specific enzymes and its potential as an anticancer agent make it a valuable compound for further research and development.

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